2-(4-Fluorophenyl)propanal

Description

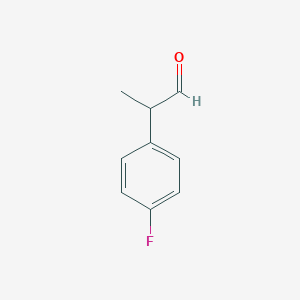

2-(4-Fluorophenyl)propanal (CAS: 279683-49-7) is an aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Its structure consists of a propanal chain (CH₃-CHO) substituted at the β-carbon with a 4-fluorophenyl group. The fluorine atom at the para position of the benzene ring enhances electron-withdrawing effects, influencing reactivity and stability. This compound is used in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and intermediates, due to its aldehyde functionality and fluorinated aromatic system .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANCPBXTNIZNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457861 | |

| Record name | 2-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189445-63-4 | |

| Record name | 2-(4-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)propanal (4d)

- Molecular Formula : C₉H₉FO

- Molecular Weight : 152.17 g/mol

- Key Differences: Structural isomerism: The aldehyde group is at the γ-position relative to the 4-fluorophenyl group, compared to the β-position in 2-(4-fluorophenyl)propanal.

- Synthetic Relevance : Used in the synthesis of phosphonic acid analogues of homophenylalanine, highlighting its utility in medicinal chemistry .

2-Chloro-3-(4-fluorophenyl)propanal

- Molecular Formula : C₉H₈ClFO

- Molecular Weight : 186.61 g/mol

- Key Differences :

- Substitution: A chlorine atom replaces a hydrogen on the α-carbon of the propanal chain.

- Reactivity: The electron-withdrawing chlorine increases electrophilicity at the aldehyde group, enhancing susceptibility to nucleophilic attack.

- Applications : High-yield synthetic routes (95% purity) suggest its importance in producing halogenated intermediates .

4-Fluoromethcathinone (4-FMC)

- Molecular Formula: C₁₀H₁₂FNO

- Molecular Weight : 181.21 g/mol

- Key Differences: Functional Group: Ketone (propan-1-one) instead of an aldehyde, with a methylamino group at the β-position. Bioactivity: Acts as a central nervous system stimulant due to structural similarity to cathinone derivatives.

- Properties : Water-soluble hydrochloride salt; synthetic pathways involve temporary color changes during salt formation .

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₃FO₂

- Molecular Weight : 256.28 g/mol

- Key Differences: Conjugated System: α,β-unsaturated ketone with methoxy and fluorophenyl substituents. Electronic Effects: The enone system enables conjugation, while methoxy groups donate electrons, altering reactivity in cycloaddition or Michael addition reactions.

- Structural Data : Single-crystal X-ray studies confirm planar geometry and intermolecular interactions .

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₁H₁₃FO₂

- Molecular Weight : 196.22 g/mol

- Key Differences: Functional Group: Carboxylic acid replaces the aldehyde. Substitution: Methyl groups on both the aromatic ring and propanoic chain increase steric hindrance.

- Applications : Serves as a pharmaceutical intermediate, with synthesis focusing on regioselective methylation and fluorination .

Data Table: Comparative Analysis

Research Findings and Key Observations

Electronic Effects : Fluorine at the para position enhances stability and directs electrophilic substitution in the aromatic ring. For example, this compound undergoes regioselective reactions at the ortho position due to fluorine’s electron-withdrawing nature .

Reactivity Trends: Aldehydes (e.g., 2-(4-FP)propanal) are more reactive toward nucleophiles than ketones (e.g., 4-FMC) due to less steric hindrance and higher electrophilicity . Chlorinated analogues (e.g., 2-chloro-3-(4-FP)propanal) show increased reactivity in SN² reactions compared to non-halogenated counterparts .

Structural Insights: X-ray crystallography of 3-(4-FP)-1-(4-MeO-PH)enone reveals planar geometry and π-π stacking, critical for designing conjugated systems in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.